molecular formula C15H16ClN3 B14652422 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline CAS No. 51614-93-8

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline

Cat. No.: B14652422
CAS No.: 51614-93-8
M. Wt: 273.76 g/mol
InChI Key: IPQCFAOUIMQQGZ-UHFFFAOYSA-N
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Description

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is part of the azo dye family, which is widely used in various industries due to its vibrant colors and stability. The presence of the chloro and methyl groups on the phenyl ring further enhances its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to handle large volumes of reactants efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can interact with cellular components, leading to various biological effects. The molecular targets include enzymes and DNA, where the compound can act as an inhibitor or intercalating agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of the chloro group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

CAS No.

51614-93-8

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-[(4-chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClN3/c1-11-10-12(16)4-9-15(11)18-17-13-5-7-14(8-6-13)19(2)3/h4-10H,1-3H3

InChI Key

IPQCFAOUIMQQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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